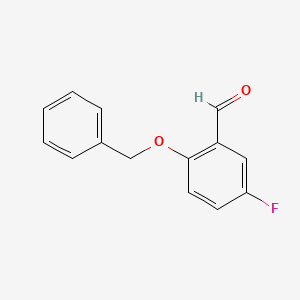

2-(Benzyloxy)-5-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBMOFXIJPHQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzyloxy)-5-fluorobenzaldehyde: A Key Intermediate in Synthetic Chemistry

This guide provides a comprehensive technical overview of 2-(Benzyloxy)-5-fluorobenzaldehyde (CAS No. 312314-37-7), a fluorinated aromatic aldehyde of increasing importance in the fields of medicinal chemistry and advanced materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthesis protocol, reactivity profile, and potential applications, grounded in established chemical principles and available data.

Core Molecular Profile and Physicochemical Properties

2-(Benzyloxy)-5-fluorobenzaldehyde is a substituted aromatic aldehyde characterized by a benzyl ether protecting group ortho to the aldehyde and a fluorine atom at the 5-position. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a valuable synthon for complex molecular architectures.

The presence of the fluorine atom, a bioisostere for a hydrogen atom, can significantly modulate the pharmacokinetic and pharmacodynamic properties of derivative molecules.[1] It can enhance metabolic stability by blocking potential sites of oxidation and improve binding affinity to biological targets through favorable electrostatic interactions.[1] The benzyloxy group serves as a stable and readily cleavable protecting group for the phenolic hydroxyl, allowing for selective transformations at other positions of the molecule.

Structural and Physicochemical Data

A summary of the core properties of 2-(Benzyloxy)-5-fluorobenzaldehyde is presented below. It is critical to note that while basic identifiers are well-established, detailed experimental data such as melting and boiling points are not widely reported in publicly accessible literature. The data presented is compiled from supplier specifications and chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 312314-37-7 | [2][3] |

| Molecular Formula | C₁₄H₁₁FO₂ | [4] |

| Molecular Weight | 230.23 g/mol | [4] |

| IUPAC Name | 2-(Benzyloxy)-5-fluorobenzaldehyde | |

| SMILES | O=Cc1c(OCCc2ccccc2)ccc(F)c1 | [4] |

| Purity (Typical) | ≥95% | [3] |

| Appearance | Data not widely available | |

| Storage Conditions | Store long-term in a cool, dry place | [3] |

Spectroscopic Characterization (Predicted)

| Technique | Expected Observations |

| ¹H NMR | - Aldehydic Proton (CHO): A singlet expected around δ 10.0-10.5 ppm. - Aromatic Protons (C₆H₅-CH₂): Multiplets in the range of δ 7.2-7.5 ppm. - Aromatic Protons (Fluorobenzaldehyde ring): Complex multiplets between δ 7.0-7.8 ppm, showing characteristic couplings to fluorine. - Benzylic Protons (O-CH₂): A singlet around δ 5.0-5.3 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal anticipated around δ 190-195 ppm. - Aromatic Carbons: Resonances in the δ 110-165 ppm region. The carbon attached to fluorine will exhibit a large ¹JC-F coupling constant. - Benzylic Carbon (O-CH₂): A signal expected around δ 70-75 ppm. |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, characteristic absorption band in the region of 1680-1700 cm⁻¹. - C-O-C Stretch (Ether): A prominent band around 1250 cm⁻¹. - C-F Stretch: An absorption band in the 1100-1200 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak [M]⁺: Expected at m/z = 230. - Key Fragmentation: A prominent peak at m/z = 91, corresponding to the stable tropylium ion ([C₇H₇]⁺) formed from the loss of the benzyl group.[6] |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and industrially scalable route for the preparation of 2-(Benzyloxy)-5-fluorobenzaldehyde is the Williamson ether synthesis. This well-established Sₙ2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[7] In this specific synthesis, the phenolic hydroxyl group of 5-fluorosalicylaldehyde is deprotonated by a mild base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired benzyl ether.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby promoting the Sₙ2 mechanism.[7] Potassium carbonate is a commonly used base due to its low cost, moderate reactivity, and ease of removal during workup.

Experimental Workflow

Caption: Synthetic workflow for 2-(Benzyloxy)-5-fluorobenzaldehyde.

Step-by-Step Methodology

Materials:

-

5-Fluorosalicylaldehyde (1.0 eq)[2]

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 5-fluorosalicylaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Phenoxide Formation: Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).[7]

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 2-(Benzyloxy)-5-fluorobenzaldehyde.

Reactivity Profile

The chemical reactivity of 2-(Benzyloxy)-5-fluorobenzaldehyde is dictated by its three key functional groups: the aldehyde, the benzyl ether, and the fluorinated aromatic ring.

Caption: Key reactivity pathways of the title compound.

-

The Aldehyde Group: This is the most reactive site for a variety of transformations. It readily undergoes nucleophilic addition reactions, such as the Wittig reaction to form alkenes, and condensation reactions with amines to form imines (Schiff bases), which can be further reduced in reductive amination protocols.[6] The aldehyde can also be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

-

The Benzyl Ether: This group is relatively stable under many reaction conditions but can be cleaved via catalytic hydrogenation to unmask the phenol, providing a handle for further functionalization.

-

The Aromatic Ring: The fluorine atom and the benzyloxy group influence the regioselectivity of electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The combined electronic effects will direct incoming electrophiles to specific positions on the ring.

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzaldehydes are pivotal intermediates in the synthesis of pharmacologically active compounds.[8] While specific applications of 2-(Benzyloxy)-5-fluorobenzaldehyde are not extensively detailed in publicly available literature, its structural motifs are present in molecules investigated for various therapeutic areas. Patents indicate its use as a building block in the synthesis of more complex molecules, suggesting its role as a key intermediate in drug discovery programs.[9][10]

The strategic placement of the fluorine atom and the masked phenol makes this compound an attractive starting material for the synthesis of novel compounds targeting a range of biological targets, including enzymes and receptors implicated in neurodegenerative diseases and oncology.[6]

Safety and Handling

As a laboratory chemical, 2-(Benzyloxy)-5-fluorobenzaldehyde should be handled with appropriate care in a well-ventilated area, preferably a fume hood.[6]

-

Hazard Statements:

-

Precautionary Measures:

-

Incompatible Materials: Strong oxidizing agents.[6]

Conclusion

2-(Benzyloxy)-5-fluorobenzaldehyde is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its value lies in the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled approach to the synthesis of complex molecules. While a comprehensive public dataset on its physical and spectral properties is currently lacking, its synthesis via the robust Williamson ether reaction and its predictable reactivity profile make it an accessible and valuable tool for researchers. As the demand for sophisticated, fluorinated building blocks in drug discovery continues to grow, the utility of 2-(Benzyloxy)-5-fluorobenzaldehyde is poised to expand.

References

[11] Supporting Information for a relevant publication. (n.d.). NMR Spectra. (Please note: This is a placeholder for a general reference to supplementary materials containing NMR data for analogous compounds, as a direct source for the target compound was not found).

[5] PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

[2] PubChem. (n.d.). 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. Available at: [Link]

Google Patents. (2010). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. Available at:

[12] Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Available at:

Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

[9] Google Patents. (2020). WO2020027150A1 - Benzene derivative. Available at:

[10] Google Patents. (2021). JP2021119131A - Pharmaceutical composition containing benzene derivative. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. 2-(Benzyloxy)-5-fluorobenzaldehyde | [frontierspecialtychemicals.com]

- 5. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. rsc.org [rsc.org]

- 10. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 11. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data of 2-(Benzyloxy)-5-fluorobenzaldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 2-(Benzyloxy)-5-fluorobenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(Benzyloxy)-5-fluorobenzaldehyde, a key organic intermediate in medicinal chemistry and drug development. Given the limited availability of public domain experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the empirical data of structurally analogous compounds. This methodology, common in synthetic and analytical chemistry, allows for a robust and scientifically rigorous characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted values and providing standardized protocols for their acquisition.

Molecular Structure and Overview

2-(Benzyloxy)-5-fluorobenzaldehyde (CAS: 312314-37-7) is a substituted aromatic aldehyde.[1] Its structure features a benzaldehyde core with a benzyloxy protecting group at the C2 (ortho) position and a fluorine atom at the C5 (para to the benzyloxy group) position. This unique arrangement of an electron-donating ether group, an electron-withdrawing aldehyde, and a halogen influences the electronic environment of the aromatic ring, which is directly reflected in its spectroscopic signature. Understanding this signature is paramount for reaction monitoring, quality control, and structural confirmation.

Caption: Molecular structure of 2-(Benzyloxy)-5-fluorobenzaldehyde with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for verifying the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Benzyloxy)-5-fluorobenzaldehyde in 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its signal to 0.00 ppm.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

Predicted ¹H NMR Data and Interpretation

The predicted spectrum is derived from analyzing the substituent effects on the benzaldehyde scaffold and by comparison with related structures like 4-benzyloxybenzaldehyde and 2-fluorobenzaldehyde.[2][3]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| Aldehyde-H (H7) | ~10.35 | s | - | The aldehyde proton is highly deshielded and typically appears as a singlet above 10 ppm. Its position is influenced by the ortho-benzyloxy group. |

| Benzyl-H (H8) | ~5.15 | s | - | The two benzylic protons are chemically equivalent and appear as a sharp singlet. This signal is characteristic of a benzyloxy protecting group.[2] |

| Phenyl-H (benzyl group) | 7.30 - 7.50 | m | - | The five protons of the unsubstituted benzyl ring will appear as a complex multiplet in the standard aromatic region.[2] |

| Aromatic-H (H6) | ~7.70 | dd | J ≈ 3.0, 0.5 Hz | This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It exhibits ortho-coupling to H4 (small) and meta-coupling to the fluorine atom. |

| Aromatic-H (H4) | ~7.25 | ddd | J ≈ 9.0, 3.0, 0.5 Hz | This proton is coupled to H3 (ortho), the fluorine atom (meta), and H6 (para). The ortho-coupling will be the largest. |

| Aromatic-H (H3) | ~7.10 | dd | J ≈ 9.0, 4.5 Hz | This proton is ortho to the benzyloxy group and experiences large ortho-coupling to H4 and ortho-coupling to the fluorine atom. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides critical information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample is required than for ¹H NMR. Dissolve approximately 20-50 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire the spectrum on a 101 MHz (for a 400 MHz ¹H instrument) or higher spectrometer using a proton-decoupled pulse sequence.

-

Data Acquisition: A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain signals for all carbon atoms, especially quaternary carbons. The spectral width should typically be 0-220 ppm.

Predicted ¹³C NMR Data and Interpretation

Predictions are based on established chemical shift ranges for functional groups and analysis of fluorine-carbon coupling.[4] The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JC-F), and adjacent carbons will show smaller two- and three-bond couplings.

| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (J, Hz) | Rationale for Prediction |

| Aldehyde-C (C7) | ~189.5 | Small (⁴JC-F) | The aldehyde carbonyl carbon is significantly deshielded, appearing far downfield.[4] |

| C2 (C-OBn) | ~160.0 | d, ²JC-F ≈ 20-25 Hz | This carbon is attached to the electron-donating oxygen and is deshielded. It will show a doublet due to two-bond coupling with fluorine. |

| C5 (C-F) | ~158.5 | d, ¹JC-F ≈ 240-250 Hz | The carbon directly bonded to fluorine shows a characteristic large one-bond coupling constant and is significantly deshielded by the halogen. |

| C9 (Benzyl C) | ~136.0 | - | The ipso-carbon of the benzyl group's phenyl ring. |

| C1 (C-CHO) | ~125.5 | d, ³JC-F ≈ 5-8 Hz | The quaternary carbon attached to the aldehyde group. |

| C10, C11, C12 (Benzyl CH) | 127.0 - 129.0 | - | Aromatic carbons of the benzyl group's phenyl ring. |

| C6 (CH) | ~123.0 | d, ³JC-F ≈ 8-10 Hz | Aromatic methine carbon ortho to the aldehyde. |

| C4 (CH) | ~118.0 | d, ²JC-F ≈ 22-25 Hz | Aromatic methine carbon showing two-bond coupling to fluorine. |

| C3 (CH) | ~115.5 | d, ²JC-F ≈ 22-25 Hz | Aromatic methine carbon ortho to the benzyloxy group, shifted upfield. |

| C8 (CH₂) | ~71.0 | - | The benzylic methylene carbon, characteristic for an ether linkage. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Acquisition

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (or pure KBr) is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The predicted absorption bands are based on characteristic frequencies for aromatic aldehydes, ethers, and fluorinated compounds.[5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3070 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2870, ~2770 | Weak | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| ~1700 | Strong | C=O Stretch | Aromatic Aldehyde |

| 1580 - 1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O-C Stretch | Aryl-Alkyl Ether |

| 1150 - 1200 | Strong | C-F Stretch | Aryl Fluoride |

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the characteristic pair of weak C-H stretching bands for the aldehyde group. The strong absorptions for the C-O-C ether linkage and the C-F bond are also key identifiers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity and structure.

Experimental Protocol: MS Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺.

-

Analysis: A time-of-flight (TOF) or quadrupole analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data and Fragmentation

The molecular weight of C₁₄H₁₁FO₂ is 230.24 g/mol . The EI mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions. A key fragmentation pathway for benzylic ethers is the formation of the highly stable tropylium ion.[6]

Sources

- 1. 2-(Benzyloxy)-5-fluorobenzaldehyde | [frontierspecialtychemicals.com]

- 2. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Benzyloxy)-5-fluorobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(benzyloxy)-5-fluorobenzaldehyde (CAS No. 312314-37-7).[1] As a key building block in medicinal chemistry and organic synthesis, unambiguous structural confirmation is paramount. This document delineates the theoretical principles governing the spectrum, offers a detailed signal-by-signal assignment based on substituent effects, and presents a validated experimental protocol for data acquisition. It is intended for researchers, scientists, and drug development professionals who require a deep, predictive understanding of this molecule's spectroscopic signature.

Introduction: Spectroscopic Characterization in Modern Synthesis

2-(Benzyloxy)-5-fluorobenzaldehyde is a versatile synthetic intermediate characterized by a trisubstituted aromatic ring. The molecule incorporates three distinct functional groups—an aldehyde, a benzyloxy ether, and a fluorine atom—each imparting unique electronic and steric influences on the molecular environment. Consequently, its ¹H NMR spectrum presents a rich, informative, and complex fingerprint that, when correctly interpreted, provides definitive structural proof.

The chemical shift (δ) of a proton in NMR spectroscopy is exquisitely sensitive to its local electronic environment. In aromatic systems, the circulation of π-electrons generates a powerful ring current, which strongly deshields protons outside the ring, shifting their resonance signals downfield into the characteristic 6.5-8.0 ppm range.[2][3] The precise location of each signal is then modulated by the electron-donating or electron-withdrawing nature of the substituents on the ring, a principle that is fundamental to the analysis that follows.

Theoretical Framework: The Impact of Substituents

The ¹H NMR spectrum of 2-(benzyloxy)-5-fluorobenzaldehyde is governed by the interplay of its three key substituents. A predictive understanding requires analyzing the causality behind their individual and collective effects.

-

The Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing through both induction and resonance. This effect significantly deshields protons ortho and para to it.[4][5] The aldehyde proton itself is subject to the powerful magnetic anisotropy of the C=O bond, shifting it to a highly characteristic downfield region (δ 9.5-10.5 ppm).[6]

-

The Benzyloxy Group (-OCH₂Ph): The ether oxygen is an electron-donating group through resonance, pushing electron density into the aromatic ring, particularly at the ortho and para positions. This donation results in an upfield (shielding) effect on these protons.[4] The benzyloxy group also contributes two distinct signals of its own: the benzylic methylene protons (-CH₂-) and the five protons of its separate phenyl ring.

-

The Fluorine Atom (-F): Fluorine exerts a dual influence. Its high electronegativity causes a strong electron-withdrawing inductive effect, which deshields nearby protons. However, it can also act as a weak π-donor through its lone pairs, a resonance effect that shields ortho and para positions.[7] Critically, the spin-active ¹⁹F nucleus couples with nearby protons, leading to characteristic signal splitting (J-coupling) that is invaluable for assignment.[8][9]

Detailed ¹H NMR Spectral Analysis and Assignments

The following is a predictive analysis of the complete ¹H NMR spectrum of 2-(benzyloxy)-5-fluorobenzaldehyde, typically recorded in a solvent like deuterochloroform (CDCl₃).

Non-Aromatic Signals

-

Aldehyde Proton (1H): A sharp singlet is expected in the δ 10.0-10.4 ppm region. This significant downfield shift is caused by the strong deshielding from the carbonyl group and is a definitive indicator of the aldehyde functionality.[6]

-

Benzylic Protons (2H): A singlet is predicted around δ 5.1-5.3 ppm. These two protons are chemically equivalent and are not coupled to any neighboring protons, hence the singlet multiplicity. Their position reflects the influence of the adjacent ether oxygen and the aromatic ring.

-

Benzyl Phenyl Protons (5H): A complex multiplet integrating to five protons is expected in the δ 7.3-7.5 ppm range. These are the protons of the phenyl ring on the benzyloxy protecting group.

Fluorobenzaldehyde Aromatic Signals (3H)

The three protons on the main aromatic ring present the most complex region of the spectrum. Their assignments are determined by their position relative to the three substituents and their mutual spin-spin coupling, including coupling to the fluorine atom.

-

Proton H-6: This proton is ortho to the strongly deshielding aldehyde group, making it the most downfield of the three aromatic signals (predicted δ ~7.8-8.0 ppm). It will appear as a doublet of doublets (dd) due to meta-coupling to H-4 (⁴JHH ≈ 2-3 Hz) and a through-space or long-range coupling to the fluorine at C-5 (⁴JHF ≈ 3-5 Hz).

-

Proton H-4: This proton is situated between the fluorine and the benzyloxy group. It is expected to resonate in the δ 7.1-7.3 ppm range. Its multiplicity will be a triplet of doublets (td) or a complex multiplet. The major splitting will be from ortho-coupling to H-3 (³JHH ≈ 8-9 Hz) and ortho-coupling to the fluorine atom (³JHF ≈ 8-10 Hz), with a smaller meta-coupling to H-6 (⁴JHH ≈ 2-3 Hz).

-

Proton H-3: This proton is ortho to the electron-donating benzyloxy group, which will shield it relative to the other protons on the ring. It is predicted to be the most upfield of the three, around δ 7.0-7.2 ppm. It will appear as a doublet of doublets (dd) due to ortho-coupling with H-4 (³JHH ≈ 8-9 Hz) and meta-coupling to the fluorine atom (⁴JHF ≈ 5-7 Hz).

Summary of Predicted Spectral Data

| Assignment | Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| Aldehyde-H | CHO | 10.0 - 10.4 | 1H | s (singlet) | N/A |

| Aromatic-H | H-6 | 7.8 - 8.0 | 1H | dd (doublet of doublets) | ⁴JH6-H4 ≈ 2-3; ⁴JH6-F ≈ 3-5 |

| Benzyl Phenyl-H | Ph-H | 7.3 - 7.5 | 5H | m (multiplet) | N/A |

| Aromatic-H | H-4 | 7.1 - 7.3 | 1H | td (triplet of doublets) | ³JH4-H3 ≈ 8-9; ³JH4-F ≈ 8-10; ⁴JH4-H6 ≈ 2-3 |

| Aromatic-H | H-3 | 7.0 - 7.2 | 1H | dd (doublet of doublets) | ³JH3-H4 ≈ 8-9; ⁴JH3-F ≈ 5-7 |

| Benzylic-H | -CH₂- | 5.1 - 5.3 | 2H | s (singlet) | N/A |

Visualization of Structure and Key Interactions

Diagrams created using Graphviz provide a clear visual representation of the molecular structure and the critical relationships between nuclei that define the ¹H NMR spectrum.

Figure 1: Molecular structure of 2-(Benzyloxy)-5-fluorobenzaldehyde with key protons labeled.

Figure 2: Spin-spin (J-coupling) network for the aromatic protons and fluorine atom.

Experimental Protocol for Data Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following self-validating protocol is recommended.

5.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 2-(benzyloxy)-5-fluorobenzaldehyde directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed until the sample is completely dissolved. Ensure a clear, homogeneous solution.

5.2. Spectrometer Setup and Calibration

-

Instrumentation: Utilize a ¹H NMR spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and matching of the probe for the ¹H frequency. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

5.3. Data Acquisition Parameters

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals from TMS to the aldehyde proton are captured.

-

Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery, which is crucial for accurate integration.[10]

-

Number of Scans (ns): Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

5.4. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption peak shapes. Apply an automatic or manual baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all signals and normalize the values relative to a well-resolved signal, such as the 2H singlet of the benzylic protons.

Conclusion

The ¹H NMR spectrum of 2-(benzyloxy)-5-fluorobenzaldehyde is a highly structured and diagnostic tool for its identification. The key identifying features are the downfield aldehyde singlet above δ 10.0 ppm, the benzylic singlet around δ 5.2 ppm, the five-proton multiplet of the benzyl ring, and the three distinct, coupled signals of the main aromatic ring. The characteristic splitting patterns of these aromatic protons, dictated by H-H and H-F coupling constants, provide an unambiguous map of the substitution pattern. This guide provides the predictive framework and experimental methodology necessary for researchers to confidently acquire and interpret this crucial spectroscopic data.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

- Supporting Information for publications. (Various). General experimental procedures for NMR spectroscopy. (Note: This is a composite reference to common practices seen in supporting information documents, such as the one provided in the search results).

-

Doc Brown's Chemistry. (n.d.). proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). 2-(Benzyloxy)-5-fluorobenzaldehyde. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Referenced in concept via search result discussing substituent effects).

-

Dalvit, C., & Vulpetti, A. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 14(3), e0213270. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

- Sanzone, J. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from a general chemistry resource PDF.

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry, 43(8), 611-618.

-

NMR Made Simple. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- Gerig, J. T. (2001). Fluorine NMR. Retrieved from a university resource page. (Note: This is a general reference to the principles of Fluorine NMR).

- University College London. (n.d.). Chemical shifts.

-

Aguilar, J. A., et al. (2014). “Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Chemical Communications, 50(25), 3296-3299. Retrieved from [Link]

-

Abraham, R. J., et al. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36. Retrieved from [Link]

-

Fraser, R. R., et al. (1971). Effect of Substituents on the Chemical Shift of Benzylic Protons. III. Canadian Journal of Chemistry, 49(5), 800-802. Retrieved from [Link]

-

Nanalysis Corp. (2024). Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. AZoM.com. Retrieved from [Link]

Sources

- 1. 2-(Benzyloxy)-5-fluorobenzaldehyde | [frontierspecialtychemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

- 10. rsc.org [rsc.org]

The Biological Versatility of Fluorinated Benzaldehydes: A Technical Guide for Drug Discovery

Introduction: The Strategic Role of Fluorine in Benzaldehyde Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacological profile.[1] When applied to a versatile scaffold like benzaldehyde, a common building block in numerous bioactive compounds, fluorination unlocks a vast chemical space for developing novel therapeutics.[3]

Fluorinated benzaldehydes serve a dual role in drug discovery. They can act as direct effectors, exhibiting intrinsic biological activity, or more commonly, as indispensable synthons for constructing more complex molecules with enhanced therapeutic properties.[3] This guide provides an in-depth exploration of the biological activities associated with fluorinated benzaldehydes, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties. We will delve into the mechanistic underpinnings of their actions, present quantitative data, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in drug development.

Part 1: Antimicrobial Activity of Fluorinated Benzaldehyde Derivatives

While benzaldehyde itself possesses some antimicrobial properties, often linked to disrupting bacterial metabolism and inhibiting flagella formation, its fluorinated derivatives, particularly Schiff bases and thiosemicarbazones, exhibit significantly enhanced and more specific activities.[4][5] The aldehyde group provides a reactive handle for the synthesis of these derivatives, which have shown considerable promise against a range of bacterial and fungal pathogens.[3]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of benzaldehyde derivatives are often multifactorial. A primary proposed mechanism involves the disruption of the bacterial cell membrane's integrity.[6] The lipophilic nature of the benzene ring, enhanced by the fluorine atom, facilitates interaction with the lipid bilayer, leading to increased permeability and eventual cell death.[4]

Furthermore, specific enzymatic targets have been identified. For instance, fluorobenzoylthiosemicarbazides, synthesized from fluorobenzaldehydes, are suggested to act as allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl), a crucial enzyme in bacterial cell wall synthesis.[7] This inhibition disrupts peptidoglycan formation, compromising the structural integrity of the bacterial cell wall.

Structure-Activity Relationship (SAR)

The position of the fluorine atom on the benzaldehyde ring is critical in determining the antimicrobial potency of its derivatives. Studies on fluorobenzoylthiosemicarbazides have shown that the substitution pattern significantly influences activity. For example, trifluoromethyl-substituted derivatives demonstrated optimal activity against both reference and clinical strains of Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 µg/mL.[7] This highlights that the electronic and steric effects conferred by the fluorine substituent, combined with other groups on the derivative, are key determinants of biological efficacy.

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected derivatives synthesized from fluorinated benzaldehydes.

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Thiosemicarbazide | ortho-fluorobenzoyl, N4-(meta-CF₃-phenyl) | S. aureus | 7.82 | [7] |

| Thiosemicarbazide | meta-fluorobenzoyl, N4-(meta-CF₃-phenyl) | S. aureus | 7.82 | [7] |

| Thiosemicarbazide | meta-fluorobenzoyl, N4-(para-CF₃-phenyl) | S. aureus | 7.82 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental assay in assessing antimicrobial activity.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

-

Test compound (e.g., fluorobenzaldehyde derivative)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipette

-

Incubator (35-37°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. Typically, this is done over 10-12 wells, leaving wells for positive (no compound) and negative (no bacteria) controls.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well (except the negative control) to reach the final desired concentration. The final volume in each well is typically 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.

-

Self-Validation:

-

The positive control well (bacteria, no compound) must show clear turbidity.

-

The negative control well (broth, no bacteria) must remain clear.

-

A known reference antibiotic (e.g., ciprofloxacin) should be run in parallel as a quality control measure.

Part 2: Anticancer Activity of Fluorinated Benzaldehyde Derivatives

The aldehyde functional group is a feature in several classes of anticancer agents, and fluorinated benzaldehydes are key starting materials for synthesizing potent cytotoxic compounds.[8] While the direct cytotoxic effects of the simple isomers are not extensively documented, their derivatives, including Schiff bases and more complex heterocyclic structures, have demonstrated significant activity against various cancer cell lines.

Mechanism of Anticancer Action

The anticancer mechanisms of these derivatives are diverse. A prominent pathway involves the induction of apoptosis (programmed cell death). For example, a novel dehydroabietylamine-fluorobenzaldehyde derivative was shown to induce apoptosis in human hepatocellular carcinoma cells (SMMC-7721, Bel-7402, HepG2) through a mitochondrial-dependent pathway.[9] This was evidenced by a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, the release of cytochrome c from mitochondria, and subsequent activation of caspase-3.[9]

Another key target is the inhibition of enzymes crucial for cancer cell survival and proliferation, such as aldehyde dehydrogenases (ALDH), which are discussed in the next section.

Structure-Activity Relationship (SAR)

In anticancer Schiff bases, lipophilicity, which can be enhanced by fluorine substitution, plays a crucial role in cell membrane penetration.[10] The presence and position of the fluorine atom, along with other substituents on the aromatic rings, can significantly impact cytotoxicity. For a dehydroabietylamine-fluorobenzaldehyde derivative, potent activity was observed, suggesting that the combined structure contributes effectively to its anticancer properties.[9]

Quantitative Data: Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a fluorinated benzaldehyde derivative against human liver cancer cell lines.

| Compound | Cell Line | IC₅₀ (µmol·L⁻¹) | Reference |

| Dehydroabietylamine-fluorobenzaldehyde | SMMC-7721 | 44.47 ± 2.15 | [9] |

| Dehydroabietylamine-fluorobenzaldehyde | Bel-7402 | 48.64 ± 1.76 | [9] |

| Dehydroabietylamine-fluorobenzaldehyde | HepG2 | 52.83 ± 2.25 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., fluorobenzaldehyde derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in a complete medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Self-Validation:

-

Ensure a clear dose-response curve is obtained.

-

The vehicle control should show no significant difference in viability compared to the untreated control.

-

A known cytotoxic drug (e.g., doxorubicin) should be included as a positive control.

Part 3: Enzyme Inhibitory Activity

Fluorinated benzaldehydes, both as standalone molecules and as scaffolds for derivatives, are effective inhibitors of various enzymes implicated in disease. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aldehyde group and enhance binding interactions within the enzyme's active site.[1]

Mechanism of Enzyme Inhibition

The mechanism of inhibition can vary depending on the enzyme and the inhibitor's structure. For instance, aldehydes can form a reversible thiohemiacetal with cysteine residues in the active site of enzymes like aldehyde dehydrogenases (ALDH).[11] The powerful electron-withdrawing properties of halogens can impair the subsequent hydride transfer step, effectively inhibiting the enzyme.[11]

In the case of tyrosinase, fluorobenzaldehydes have been shown to be reversible inhibitors.[12] Kinetic analysis suggests that 4-fluorobenzaldehyde acts as a partial noncompetitive inhibitor, while other isomers may exhibit different modes of inhibition.[13] A noncompetitive inhibitor binds to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.[14]

Structure-Activity Relationship (SAR)

The inhibitory potency of fluorobenzaldehydes against enzymes is highly dependent on the isomer. A study on mushroom tyrosinase demonstrated a clear SAR for the diphenolase activity: 4-fluorobenzaldehyde (IC₅₀ = 0.16 mM) > 3-fluorobenzaldehyde (IC₅₀ = 1.06 mM) > 2-fluorobenzaldehyde (IC₅₀ = 1.62 mM) [12]

This indicates that the para-substituted isomer is significantly more potent, likely due to more favorable steric and electronic interactions within the enzyme's active site. The fluorine atom at the para position may enhance binding affinity through interactions like halogen bonding or by favorably modulating the electronic character of the aldehyde group.

Quantitative Data: Enzyme Inhibition

The following table summarizes the IC₅₀ values of fluorobenzaldehyde isomers against mushroom tyrosinase.

| Compound | Enzyme Target | Activity | IC₅₀ (mM) | Reference |

| 2-Fluorobenzaldehyde | Mushroom Tyrosinase | Diphenolase | 1.62 | [12] |

| 3-Fluorobenzaldehyde | Mushroom Tyrosinase | Diphenolase | 1.06 | [12] |

| 4-Fluorobenzaldehyde | Mushroom Tyrosinase | Diphenolase | 0.16 | [12] |

| 2-Fluorobenzaldehyde | Mushroom Tyrosinase | Monophenolase | 1.35 | [12] |

| 3-Fluorobenzaldehyde | Mushroom Tyrosinase | Monophenolase | 1.18 | [12] |

| 4-Fluorobenzaldehyde | Mushroom Tyrosinase | Monophenolase | 1.05 | [12] |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol details a spectrophotometric assay to measure the inhibition of mushroom tyrosinase activity.

Objective: To determine the IC₅₀ value of a test compound against the diphenolase activity of mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase solution (in phosphate buffer)

-

L-DOPA (3,4-dihydroxyphenylalanine) substrate solution (in phosphate buffer)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (e.g., fluorobenzaldehyde isomer) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plate

-

Microplate reader capable of kinetic measurements at ~475 nm

Procedure:

-

Assay Preparation:

-

In a 96-well plate, add the phosphate buffer, various concentrations of the test compound, and the tyrosinase enzyme solution.

-

Include control wells: a blank (no enzyme), a negative control (enzyme, no inhibitor), and a positive control (a known inhibitor like kojic acid).

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 30°C) for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the L-DOPA substrate solution to all wells.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at ~475 nm over time (e.g., every 30 seconds for 10-15 minutes). The increase in absorbance corresponds to the formation of dopachrome.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC₅₀ value.

-

Self-Validation:

-

The reaction in the negative control well should proceed at a consistent, measurable rate.

-

The blank should show no significant change in absorbance.

-

The positive control should exhibit a high level of inhibition.

Visualization of Key Concepts

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening compounds like fluorinated benzaldehydes for biological activity.

Caption: A generalized workflow for the synthesis, screening, and optimization of fluorinated benzaldehyde derivatives.

Mechanism of Action: Enzyme Inhibition

This diagram illustrates the difference between competitive and noncompetitive enzyme inhibition, a key concept for understanding the action of fluorinated benzaldehydes.

Caption: Comparison of competitive and noncompetitive enzyme inhibition mechanisms.

Conclusion and Future Outlook

Fluorinated benzaldehydes are undeniably potent and versatile molecules in the arsenal of medicinal chemists. This guide has illuminated their significance not only as foundational building blocks for complex antimicrobial and anticancer agents but also as direct inhibitors of key enzymatic targets. The strategic placement of a fluorine atom profoundly influences the structure-activity relationship, offering a clear path for rational drug design.

The provided protocols for assessing antimicrobial, cytotoxic, and enzyme inhibitory activities serve as a robust framework for researchers to validate their own findings. The quantitative data presented herein underscores the tangible impact of fluorination, particularly the superior potency of the 4-fluoro isomer in tyrosinase inhibition.

Future research should aim to broaden the scope of biological evaluation for the simple fluorobenzaldehyde isomers to better understand their intrinsic activities. Elucidating more detailed mechanisms of action, especially how the C-F bond interacts within biological targets at a molecular level, will be crucial. The continued exploration of derivatives built upon these fluorinated scaffolds holds immense promise for the discovery of next-generation therapeutics with enhanced efficacy and improved safety profiles.

References

-

PubChem. 4-Fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Wyrębek, B., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 132. [Link]

-

Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Journal of Organic & Inorganic Chemistry. [Link]

-

de Oliveira, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Antibiotics, 10(9), 1102. [Link]

-

de Souza, M. V. N., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Química Nova, 37(5), 832-836. [Link]

-

Shi, Y., et al. (2005). Inhibitory effects of fluorobenzaldehydes on the activity of mushroom tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 383-387. [Link]

-

Jackson, B., et al. (2011). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 63(1), 1-32. [Link]

-

Al-Amiery, A. A., et al. (2019). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Physics: Conference Series, 1234, 012056. [Link]

-

S.A. B., et al. (2015). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Food Chemistry, 182, 189-196. [Link]

-

Ndou, M., et al. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. Acta Medica Iranica, 62(5), 277-289. [Link]

-

Nihei, K., & Kubo, I. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology, 191(4), 1711-1716. [Link]

-

Hutter, M. C. (2016). On Exploring Structure Activity Relationships. Journal of Cheminformatics, 8(1), 26. [Link]

-

Wikipedia. Fluorobenzaldehyde. [Link]

-

Chen, J., et al. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. International Journal of Molecular Sciences, 25(16), 8887. [Link]

-

ResearchGate. Structures of ALDH inhibitors and an ALDH-inhibiting fluorescent probe. [Link]

-

CDD Vault. (2025). SAR: Structure Activity Relationships. [Link]

-

Lin, H. C., et al. (2009). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Molecular nutrition & food research, 53(6), 765-773. [Link]

-

Drug Design. (2005). Structure Activity Relationships. [Link]

-

Nihei, K., & Kubo, I. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology, 191(4), 1711-1716. [Link]

-

Al-Hamdani, A. A. S., et al. (2024). Anticancer activity of Schiff base ligand...and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Chilean Chemical Society, 69(1). [Link]

-

Liu, J., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum. ACS Omega, 4(4), 6936-6941. [Link]

-

Silverman, R. B., & Holladay, M. W. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 53(23), 3746-3767. [Link]

-

Santocono, M., et al. (2021). In Vitro Characterization of Antioxidant, Antibacterial and Antimutagenic Activities of the Green Microalga Ettlia pseudoalveolaris. Antioxidants, 10(4), 592. [Link]

-

ChemRxiv. (2021). A Fluorogenic Probe for Screening and Kinetic Evaluation of Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors. [Link]

-

Wang, Y., et al. (2013). Inhibitory Effect of Dehydroabietylamine-Fluorobenzaldehyde on Human Hepatocellular Carcinoma Cells. Chinese Pharmacological Bulletin, 29(11), 1563-1568. [Link]

-

Samir, R., et al. (2023). Evaluation of the antibacterial activity of Enamelast® and Fluor defender® fluoride varnishes against Streptococcus mutans biofilm: an in vitro study in primary teeth. Progress in Orthodontics, 24(1), 31. [Link]

-

Nihei, K., & Kubo, I. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology, 191(4), 1711-1716. [Link]

-

Estévez-Braun, A., et al. (2007). Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Study of Dihydro-β-agarofuran Sesquiterpenes as Modulators of P-Glycoprotein-Mediated Multidrug Resistance (MDR). Journal of Medicinal Chemistry, 50(17), 4032-4044. [Link]

-

ResearchGate. (2025). Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. [Link]

-

de Oliveira, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Antibiotics, 10(9), 1102. [Link]

-

Chen, Y., et al. (2020). Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. RSC Advances, 10(49), 29334-29341. [Link]

-

Al-Mijalli, S. H., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(11), 3589. [Link]

-

Moreb, J. S., et al. (2012). The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance. Chemico-Biological Interactions, 195(1), 52-60. [Link]

-

Parveen, A., et al. (2021). Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021. Molecules, 26(16), 4999. [Link]

- Google Patents. (2002). Production of 4-fluorobenzaldehyde.

-

Al-Majdhoub, M. B., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(19), 6524. [Link]

-

Drug Design. (2005). Structure Activity Relationships. [Link]

-

Chemistry LibreTexts. (2025). 8.7: Enzyme Inhibition. [Link]

-

The Organic Chemistry Tutor. (2024). Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence. YouTube. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repositorio.ufc.br [repositorio.ufc.br]

- 9. Inhibitory Effect of Dehydroabietylamine-Fluorobenzaldehyde on Human Hepatocellular Carcinoma Cells [journal11.magtechjournal.com]

- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

The Strategic Incorporation of Fluorine in Modern Drug Design: A Guide to Enhancing Metabolic Stability and Pharmacokinetic Profiles

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of rational drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted role of fluorine, with a particular focus on its profound impact on metabolic stability. We will delve into the unique physicochemical properties of the fluorine atom and elucidate the mechanisms by which it enhances pharmacokinetic and pharmacodynamic profiles. This guide moves beyond theoretical concepts to provide field-proven insights, including detailed experimental protocols for assessing metabolic stability and illustrative case studies of successful fluorinated drugs. By synthesizing technical accuracy with practical application, this document aims to equip scientists with the knowledge to effectively leverage fluorine as a tool to overcome metabolic liabilities and accelerate the development of safer and more efficacious therapeutics.

Chapter 1: The Unique Physicochemical Profile of Fluorine

The utility of fluorine in drug design stems from its distinctive atomic properties, which are unlike any other element. Its small size, high electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond are central to its ability to modulate molecular properties.[1][2]

-

Electronegativity and the C-F Bond: As the most electronegative element, fluorine creates a strong, polarized covalent bond with carbon.[3] This bond is significantly stronger (bond dissociation energy of ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond, making it highly resistant to metabolic cleavage.[4] This inherent stability is a primary reason for fluorine's use in blocking metabolic "soft spots" on a drug molecule.[1][4]

-

Size and Steric Effects: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows fluorine to act as a bioisostere for hydrogen, often with minimal steric hindrance at the target binding site.[2][5][6] This means it can be introduced into a molecule to enhance metabolic stability without necessarily disrupting the desired biological activity.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly influence the acidity or basicity (pKa) of nearby functional groups.[3][6] For instance, the introduction of fluorine can lower the pKa of a neighboring amine group, which can be crucial for optimizing a drug's solubility, absorption, and target engagement.[1]

-

Influence on Lipophilicity: The effect of fluorine on lipophilicity (LogP) is context-dependent.[3] While a single fluorine atom may only subtly alter lipophilicity, the addition of a trifluoromethyl (CF3) group generally increases it substantially.[7] This can be leveraged to improve a drug's ability to cross cell membranes and enhance its bioavailability.[1][8]

Chapter 2: Enhancing Metabolic Stability through Fluorination

A primary challenge in drug development is overcoming rapid metabolism, which can lead to poor bioavailability and short duration of action. Fluorine substitution is a powerful and widely used strategy to address this issue.

The Core Mechanism: Blocking Metabolic Hotspots

The majority of small-molecule drugs are metabolized in the liver by cytochrome P450 (CYP) enzymes.[9] These enzymes often catalyze oxidative reactions at specific, vulnerable positions on a drug molecule, known as metabolic hotspots. By strategically replacing a hydrogen atom with a fluorine atom at one of these hotspots, medicinal chemists can effectively block this metabolic pathway.[2][5][10] The exceptional strength of the C-F bond makes it highly resistant to the oxidative processes carried out by CYP enzymes.[4][6]

For example, if a benzylic position on a drug is identified as a site of rapid hydroxylation, the introduction of fluorine at that position can prevent this metabolic transformation, thereby increasing the drug's half-life and overall exposure in the body.[5]

Electronic Deactivation of Adjacent Sites

Beyond directly blocking a metabolic site, the strong inductive effect of fluorine can electronically deactivate neighboring positions, making them less susceptible to enzymatic attack. This electronic shielding can further contribute to the overall metabolic stability of the molecule.

Conformational Control

Fluorine substitution can also influence the conformational preferences of a molecule.[3][6] By inducing a specific three-dimensional shape, fluorine can orient the drug in a way that is less favorable for binding to the active site of metabolic enzymes, thus reducing its rate of metabolism.

Chapter 3: The Broader Impact of Fluorine on ADME Profiles

The influence of fluorine extends beyond metabolism to affect the entire Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.

-

Absorption: By modulating lipophilicity and pKa, fluorine can enhance a drug's permeability across the gastrointestinal tract, leading to improved oral absorption and bioavailability.[1][3]

-

Distribution: Changes in lipophilicity and plasma protein binding due to fluorination can alter how a drug is distributed throughout the body, potentially leading to increased penetration into target tissues.

-

Excretion: By blocking metabolic pathways, fluorine can shift the primary route of elimination from metabolic clearance to renal excretion. It is important to consider that while the C-F bond is generally stable, in some cases, metabolic defluorination can occur, leading to the release of fluoride ions which may have toxicological implications.[4][6]

Chapter 4: Fluorine's Role in Modulating Pharmacodynamics

In addition to its pharmacokinetic benefits, fluorine can also directly influence a drug's pharmacodynamic properties, namely its interaction with its biological target.

-

Binding Affinity and Selectivity: The introduction of fluorine can create new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency.[8] Its ability to modulate the pKa of nearby functional groups can also optimize the ionization state of the drug for optimal target engagement.[3]

-

Conformational Rigidity: Fluorine can be used to lock a molecule into a specific, bioactive conformation, which can lead to improved selectivity for the intended target over off-target proteins, thus reducing the potential for side effects.[6]

Chapter 5: Practical Guide: Assessing Metabolic Stability of Fluorinated Compounds

A critical aspect of drug discovery is the experimental validation of metabolic stability. The following section provides a detailed workflow and protocols for assessing the metabolic stability of fluorinated compounds.

Experimental Workflow for Metabolic Stability Assessment

The following diagram illustrates a typical workflow for evaluating the metabolic stability of a new chemical entity.

Caption: Workflow for assessing metabolic stability.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is a standard, high-throughput method to determine a compound's intrinsic clearance in the liver.[5][9]

Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[5]

Materials and Reagents:

-

Pooled liver microsomes (human, rat, or other species of interest)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Control compounds (a high-clearance and a low-clearance compound)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Step-by-Step Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer and liver microsomes at the desired final protein concentration (typically 0.5 mg/mL).

-

Compound Addition: Add the test compound to the reaction mixture to achieve the final desired concentration (typically 1 µM).

-

Pre-incubation: Pre-warm the reaction mixture at 37°C for approximately 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

Data Analysis:

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .

-

Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein amount) .

Self-Validation System:

-

Negative Control: Include incubations without the NADPH regenerating system to assess for non-enzymatic degradation of the compound.

-

Positive Controls: Concurrently run known high-clearance (e.g., dextromethorphan, midazolam) and low-clearance compounds to ensure the assay is performing as expected.[11][12]

Chapter 6: Case Studies in Drug Development

The successful application of fluorine in drug design is evident in numerous marketed drugs. The following table summarizes a few key examples.

| Drug Name | Therapeutic Area | Rationale for Fluorination | Outcome |

| Sitagliptin | Diabetes | To block oxidative metabolism of the piperazine ring. | Increased metabolic stability and oral bioavailability, allowing for once-daily dosing. |

| Voriconazole | Antifungal | A fluorinated pyrimidine was introduced to enhance metabolic stability and potency. | Improved pharmacokinetic profile compared to earlier-generation azole antifungals.[4] |

| Celecoxib | Anti-inflammatory | The trifluoromethyl group enhances selectivity for the COX-2 enzyme and contributes to metabolic stability. | A potent and selective COX-2 inhibitor with a favorable pharmacokinetic profile. |

| Fluoxetine (Prozac) | Antidepressant | The trifluoromethyl group increases lipophilicity, aiding its entry into the central nervous system, and enhances metabolic stability.[13] | A widely prescribed selective serotonin reuptake inhibitor (SSRI) with a long half-life.[13] |

| Atorvastatin (Lipitor) | Cholesterol Lowering | A para-fluoro-phenyl group was incorporated to improve potency and metabolic stability. | One of the best-selling drugs of all time for the treatment of high cholesterol.[13] |

Conclusion

Fluorine is an indispensable tool in the medicinal chemist's arsenal for overcoming metabolic liabilities and fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] Its unique combination of small size, high electronegativity, and the ability to form a strong bond with carbon allows for strategic modifications that can lead to more stable, potent, and selective drugs.[8] A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, will enable drug discovery teams to rationally design and develop the next generation of innovative medicines. While the benefits of fluorination are clear, it is crucial to consider the potential for unexpected effects on a molecule's properties and to carefully evaluate the metabolic fate and potential for defluorination.[3]

References

-

Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. Available at: [Link]

-

The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]

-

Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic - KIET. Available at: [Link]

-

Fluorine in drug design: a case study with fluoroanisoles - PubMed. Available at: [Link]

-

Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. Available at: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. Available at: [Link]

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile - MDPI. Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. Available at: [Link]

-

The role of fluorine in medicinal chemistry. Available at: [Link]

-

Metabolism and Toxicity of Fluorine Compounds - ResearchGate. Available at: [Link]

-

Case studies of fluorine in drug discovery | Request PDF - ResearchGate. Available at: [Link]

-